

# In-depth Technical Guide: N-Boc-N-methyl-D-Valaldehyde

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## Compound of Interest

Compound Name: **N-Boc-N-methyl-D-Valaldehyde**

Cat. No.: **B3116434**

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CAS Number: 2165540-24-7

**Abstract:** This technical guide provides a comprehensive overview of **N-Boc-N-methyl-D-Valaldehyde**, a critical building block in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, a plausible synthetic route with experimental protocols, and its role in the architecture of ADC linkers. While direct experimental data for **N-Boc-N-methyl-D-Valaldehyde** is not readily available in public literature, this guide constructs a robust profile based on established chemical principles and data from closely related analogs.

## Introduction

**N-Boc-N-methyl-D-Valaldehyde**, with the CAS number 2165540-24-7, is a chiral amino aldehyde featuring a tert-butyloxycarbonyl (Boc) protecting group on a methylated D-valine backbone. Its primary significance lies in its application as a component of cleavable linkers in the field of Antibody-Drug Conjugates (ADCs). The aldehyde functionality provides a reactive handle for conjugation, while the N-methylated peptide bond can enhance the metabolic stability of the resulting linker. The Boc group ensures the stability of the amine during synthesis and is readily removed under acidic conditions.

ADCs represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, release

mechanism, and overall efficacy of the ADC. Valine-containing dipeptides, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are widely employed in cathepsin B-cleavable linkers, highlighting the importance of valine derivatives like **N-Boc-N-methyl-D-Valaldehyde** in this domain.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Physicochemical and Spectral Data

Directly published physicochemical and spectral data for **N-Boc-N-methyl-D-Valaldehyde** is scarce. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.

### Physicochemical Properties

Property	Predicted Value
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>3</sub>
Molecular Weight	215.29 g/mol
Appearance	Likely a colorless to pale yellow oil or a low-melting solid
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Insoluble in water.
Chirality	(R)-configuration at the $\alpha$ -carbon

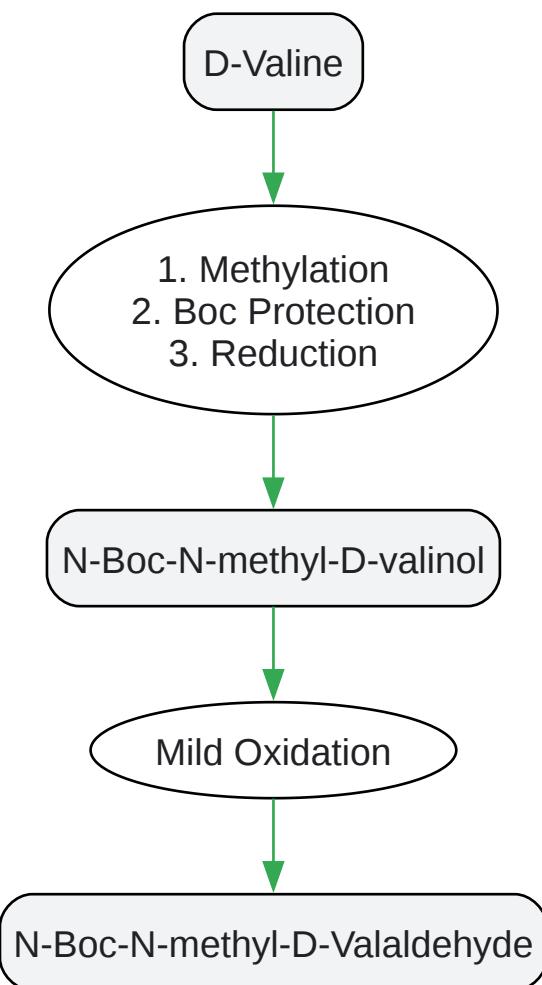
### Spectral Data (Predicted)

Technique	Predicted Key Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aldehyde proton (CHO) signal around 9.5-9.7 ppm.</li><li>- Signals for the Boc group protons (<math>\text{C}(\text{CH}_3)_3</math>) around 1.4-1.5 ppm (singlet, 9H).</li><li>- Signal for the N-methyl group protons (<math>\text{N}-\text{CH}_3</math>) around 2.8-3.0 ppm (singlet, 3H).</li><li>- Signals for the valine side chain protons (<math>\text{CH}(\text{CH}_3)_2</math>) and the <math>\alpha</math>-proton.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon of the aldehyde group (CHO) signal around 200-205 ppm.</li><li>- Carbonyl carbon of the Boc group (<math>\text{C}=\text{O}</math>) signal around 155 ppm.</li><li>- Quaternary carbon of the Boc group (<math>\text{C}(\text{CH}_3)_3</math>) signal around 80 ppm.</li><li>- Methyl carbons of the Boc group (<math>\text{C}(\text{CH}_3)_3</math>) signal around 28 ppm.</li><li>- N-methyl carbon (<math>\text{N}-\text{CH}_3</math>) signal.</li><li>- Carbons of the valine backbone.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- Strong <math>\text{C}=\text{O}</math> stretching band for the aldehyde around <math>1720-1740 \text{ cm}^{-1}</math>.</li><li>- Strong <math>\text{C}=\text{O}</math> stretching band for the Boc carbamate around <math>1680-1700 \text{ cm}^{-1}</math>.</li><li>- C-H stretching bands for the aldehyde proton around 2720 and <math>2820 \text{ cm}^{-1}</math>.</li><li>- C-H stretching bands for the alkyl groups.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Expected <math>[\text{M}+\text{H}]^+</math> peak at <math>\text{m/z } 216.1594</math>.</li><li>- Fragmentation pattern would likely show loss of the Boc group (100 amu) or isobutylene (56 amu).</li></ul>

## Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of **N-Boc-N-methyl-D-Valaldehyde** is not readily available. However, a highly plausible synthetic route involves the oxidation of its corresponding alcohol precursor, N-Boc-N-methyl-D-valinol. This two-step approach starts from commercially available D-valine.

## Proposed Synthetic Pathway



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Caption: Proposed synthesis of **N-Boc-N-methyl-D-Valaldehyde**.

## Experimental Protocol: Synthesis of N-Boc-N-methyl-D-valinol (Precursor)

This protocol is adapted from general procedures for the N-methylation and reduction of amino acids.

Materials:

- D-valine

- Paraformaldehyde
- Palladium on carbon (10% Pd/C)
- Methanol
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Dioxane
- Water
- Lithium aluminum hydride (LiAlH<sub>4</sub>) or Sodium borohydride (NaBH<sub>4</sub>) with a suitable additive.
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

**Procedure:**

- N-methylation of D-valine:
  - To a solution of D-valine in aqueous formaldehyde, add 10% Pd/C.
  - Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
  - Filter the catalyst and concentrate the filtrate to obtain N-methyl-D-valine.
- Boc Protection of N-methyl-D-valine:

- Dissolve N-methyl-D-valine in a mixture of dioxane and water.
- Adjust the pH to 9-10 with aqueous NaOH.
- Add Boc<sub>2</sub>O and stir vigorously at room temperature overnight.
- Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure to yield N-Boc-N-methyl-D-valine.
- Reduction to N-Boc-N-methyl-D-valinol:
  - Dissolve N-Boc-N-methyl-D-valine in anhydrous THF and cool to 0 °C in an ice bath.
  - Slowly add a solution of a suitable reducing agent (e.g., LiAlH<sub>4</sub> in THF, or NaBH<sub>4</sub> in the presence of a Lewis acid).
  - Allow the reaction to warm to room temperature and stir until completion.
  - Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
  - Filter the resulting solid and wash with ethyl acetate.
  - Dry the combined organic phases over anhydrous MgSO<sub>4</sub> and concentrate in vacuo to obtain N-Boc-N-methyl-D-valinol.

## Experimental Protocol: Oxidation to N-Boc-N-methyl-D-Valaldehyde

This protocol utilizes a mild oxidation method to convert the primary alcohol to an aldehyde, minimizing over-oxidation to the carboxylic acid.

Materials:

- N-Boc-N-methyl-D-valinol

- Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate, saturated aqueous solution
- Sodium thiosulfate, saturated aqueous solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure (using Dess-Martin Periodinane):

- Dissolve N-Boc-N-methyl-D-valinol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Add Dess-Martin periodinane portion-wise to the solution at room temperature.
- Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
- Stir vigorously for 15-20 minutes until the layers become clear.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , and filter.
- Concentrate the filtrate under reduced pressure to yield the crude **N-Boc-N-methyl-D-Valaldehyde**, which can be purified by column chromatography on silica gel.

## Application in Antibody-Drug Conjugate (ADC) Linker Technology

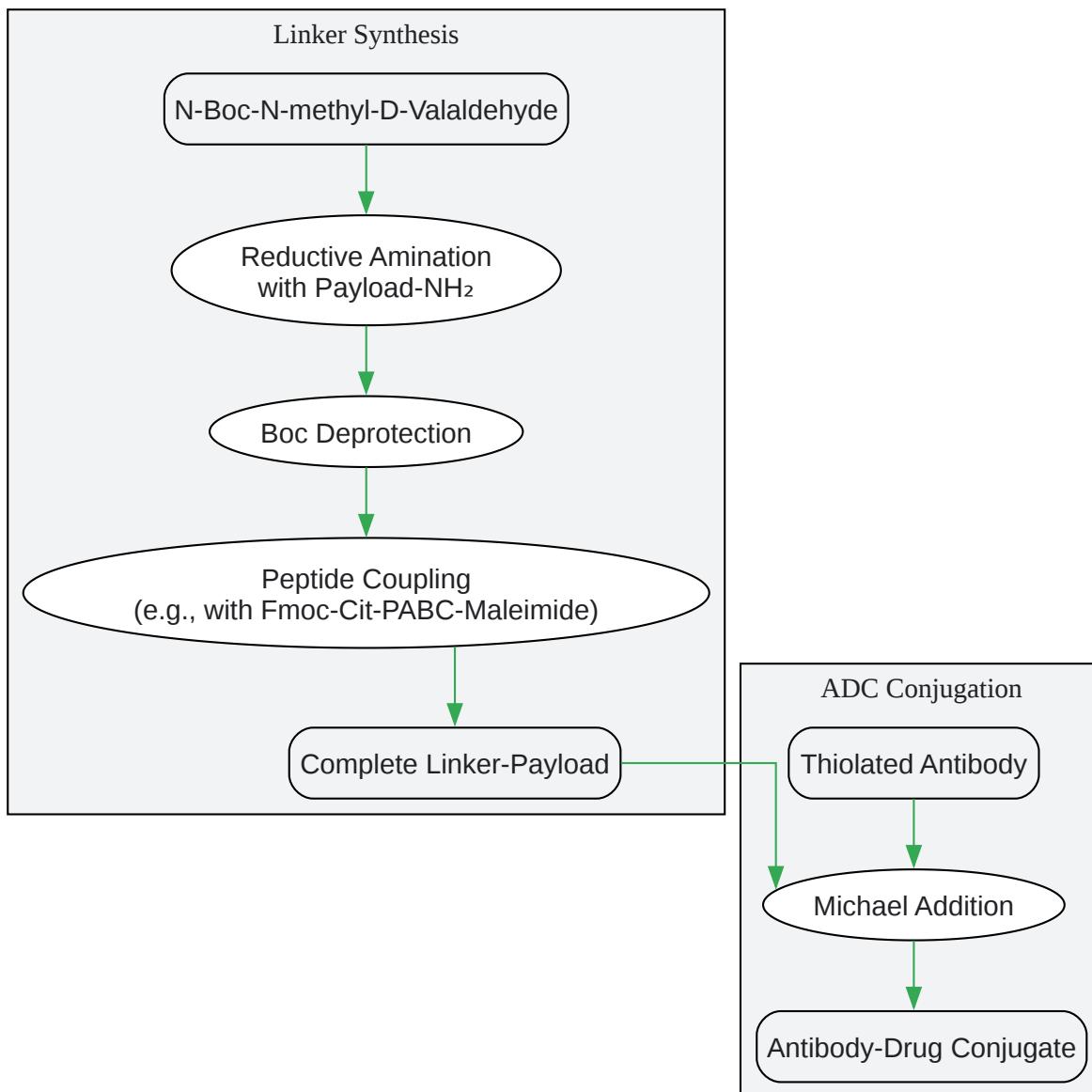
**N-Boc-N-methyl-D-Valaldehyde** serves as a precursor to peptide linkers that are susceptible to cleavage by lysosomal proteases, such as cathepsin B. The valine residue is a key

recognition element for these enzymes.

## Role in Cleavable Linkers

The aldehyde group of **N-Boc-N-methyl-D-Valaldehyde** can be utilized in several ways to construct an ADC linker. For instance, it can undergo reductive amination with an amine-containing payload or a subsequent part of the linker. After deprotection of the Boc group, the revealed N-methyl amine can be coupled to another amino acid, such as citrulline, to form the dipeptide sequence recognized by cathepsin B.

## Workflow for ADC Linker Synthesis and Conjugation

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Caption: General workflow for utilizing **N-Boc-N-methyl-D-Valaldehyde** in ADC synthesis.

## Signaling Pathways

As a synthetic building block for ADC linkers, **N-Boc-N-methyl-D-Valaldehyde** is not directly involved in biological signaling pathways. Its role is to be a stable component of the ADC in circulation and to facilitate the release of the cytotoxic payload within the target cancer cell. The released payload then exerts its therapeutic effect by interfering with critical cellular processes, such as microtubule dynamics or DNA replication, ultimately leading to apoptosis of the cancer cell. The design of the linker, including the valine moiety derived from **N-Boc-N-methyl-D-Valaldehyde**, is crucial for the selective delivery and release of the payload, thereby enhancing the therapeutic index of the ADC.

## Conclusion

**N-Boc-N-methyl-D-Valaldehyde** is a valuable and specialized chemical entity for the construction of cleavable linkers in antibody-drug conjugates. While direct and detailed experimental data for this specific compound is not widely published, its synthesis can be reliably predicted based on established organic chemistry principles, primarily through the oxidation of its alcohol precursor. Its structural features, including the protected N-methylated D-valine core and the reactive aldehyde, make it an important tool for medicinal chemists and drug development professionals working on the next generation of targeted cancer therapies. Further research and publication of its specific properties and synthetic details would be a valuable contribution to the field.

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